molecular formula C11H12N2O6 B13886392 Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Katalognummer: B13886392
Molekulargewicht: 268.22 g/mol
InChI-Schlüssel: NCIQJYXOKNRGAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an ester group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate typically involves the esterification of 3-amino-4-nitrobenzoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 3-amino-4-nitrobenzoic acid.

    Reduction: 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoic acid.

    Substitution: Derivatives with substituted amino groups.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar structure but with a thioether group instead of an amino group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.

Uniqueness

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H12N2O6

Molekulargewicht

268.22 g/mol

IUPAC-Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-5-7(11(15)19-2)3-4-9(8)13(16)17/h3-5,12H,6H2,1-2H3

InChI-Schlüssel

NCIQJYXOKNRGAR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.